molecular formula C20H30O5 B12821779 (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Cat. No.: B12821779
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-NXIQKPQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, commonly known as andrographolide, is a bioactive labdane diterpenoid lactone with the molecular formula C₂₀H₃₀O₅ and CAS number 5508-58-7 . It is primarily isolated from Andrographis paniculata (Indian chastetree) and Zingiber officinale (ginger) rhizomes . Structurally, it features a γ-butyrolactone ring fused to a decalin system with hydroxyl, hydroxymethyl, and methylidene substituents, conferring stereochemical complexity and biological activity . Andrographolide is widely studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects, with mechanisms involving reactive oxygen species (ROS) modulation and apoptosis induction .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15?,16+,17-,19+,20+/m1/s1

InChI Key

BOJKULTULYSRAS-NXIQKPQYSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C(COC3=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Origin of Product

United States

Biological Activity

The compound (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one is a derivative of andrographolide, a bioactive compound derived from the medicinal plant Andrographis paniculata. This compound has garnered interest due to its diverse pharmacological properties including anti-inflammatory, anticancer, and antioxidant activities.

The molecular formula of this compound is C20H30O5 with a molecular weight of 350.45 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

1. Anti-inflammatory Effects

Andrographolide and its derivatives exhibit potent anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and suppress the activation of pathways such as Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) . This action makes them potential therapeutic agents for inflammatory diseases.

2. Anticancer Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines including breast (MCF-7), colorectal (HCT116), and lung cancer cells. The mechanism involves the suppression of critical signaling pathways like NF-κB and phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR . A study highlighted that derivatives of andrographolide can reduce tumor growth in vivo by inducing apoptosis in cancer cells .

3. Antioxidant Activity

The antioxidant properties of this compound help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

4. Antimicrobial Properties

Andrographolide has shown efficacy against a range of pathogens including bacteria and viruses. It acts by disrupting microbial cell membranes and inhibiting their growth . Its antiviral properties have been particularly noted against HIV and other viral infections.

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, andrographolide was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value less than 8 µM. The study concluded that the compound effectively induces apoptosis through the inhibition of NF-κB signaling .

Case Study 2: Anti-inflammatory Mechanism

A study exploring the anti-inflammatory effects of andrographolide in an ovalbumin-induced asthma model showed that treatment significantly reduced airway inflammation and hyperresponsiveness. The underlying mechanism involved downregulation of TH17 cytokines through inhibition of JAK1/STAT3 signaling .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of JAK/STAT signaling
AnticancerInduction of apoptosis via NF-κB inhibition
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one exhibit antiviral properties. For instance, studies have shown that derivatives of this compound can inhibit the replication of viruses such as HIV and influenza .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress markers . This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders.

Anticancer Properties

Preliminary studies have suggested that (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . This highlights its potential as a lead compound for developing new cancer therapies.

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral activity of related compounds against HIV strains in vitro:

  • Objective : To determine the efficacy of the compound in inhibiting viral replication.
  • Methodology : Cell cultures were treated with varying concentrations of the compound.
  • Results : Significant reductions in viral load were observed at higher concentrations with minimal cytotoxicity.

Case Study 2: Anti-inflammatory Mechanism Exploration

A study focused on elucidating the anti-inflammatory mechanisms:

  • Objective : To investigate how the compound affects cytokine production.
  • Methodology : Inflammatory markers were measured in cell cultures treated with the compound.
  • Results : The compound significantly reduced IL-6 and TNF-alpha levels compared to untreated controls.

Chemical Reactions Analysis

Hydroxylation of the Naphthalene Ring

The decahydronaphthalene core in Compound X undergoes hydroxylation, particularly at the C-6 position, as noted in structural studies. This reaction is likely mediated enzymatically or via synthetic oxidation agents.

Substrate Reaction Conditions Product Key Findings
Compound XEnzymatic (e.g., cytochrome P450) or chemical oxidantsC-6 hydroxylated derivativeIntroduces additional hydroxyl groups, enhancing hydrophilicity .

Oxidation of Hydroxymethyl Groups

The hydroxymethyl (-CH2OH) group at C-5 is susceptible to oxidation, forming a carboxylic acid or ketone depending on conditions.

Substrate Reagents Product Notes
Compound XKMnO₄ (acidic), CrO₃C-5 carboxylic acid derivativeOxidation confirmed via mass spectral fragmentation patterns .

Esterification of Hydroxy Groups

The hydroxy (-OH) groups at C-4 (oxolanone) and C-6 (naphthalene) can undergo esterification with acylating agents.

Substrate Reagents Product Application
Compound XAcetic anhydride, pyridineAcetylated derivatives at C-4 and/or C-6Improves lipid solubility for pharmacological studies .

Cycloaddition with Methylidene Groups

The methylidene (=CH₂) group at C-2 participates in Diels-Alder reactions, forming fused bicyclic systems.

Substrate Dienophile Product Stereochemistry
Compound XMaleic anhydrideHexacyclic adductEndo selectivity observed due to steric effects .

Ring-Opening of the Oxolanone Moiety

The γ-lactone (oxolan-2-one) ring undergoes hydrolysis under acidic or basic conditions to yield a dihydroxy carboxylic acid.

Substrate Conditions Product Mechanism
Compound XH₂O/H⁺ or NaOHOpen-chain carboxylic acidBase-catalyzed saponification predominates .

Tautomerization and Rearrangements

The α,β-unsaturated carbonyl system in the oxolanone moiety allows keto-enol tautomerism, influencing reactivity under varying pH conditions .

Key Structural Insights from Spectral Data

  • Mass Spectrometry (m/z 350.46) : Fragmentation patterns confirm cleavage at labile bonds (e.g., lactone ring, hydroxymethyl group) .

  • NMR Spectroscopy : Coupling constants (e.g., J = 8–12 Hz for trans-decalin protons) validate stereochemical assignments .

Comparison with Similar Compounds

Galanolactone

  • Source : Zingiber officinale rhizomes .
  • Structure : Shares the core γ-butyrolactone-decalin framework but differs in stereochemistry (e.g., spiro-oxirane configuration) .

(3E,4R)-Isomer

  • Structure : Stereoisomer with 4R configuration instead of 4S in the lactone ring .
  • Molecular Formula : C₂₀H₃₀O₃ (vs. C₂₀H₃₀O₅ in andrographolide) due to fewer hydroxyl groups .
  • Impact : Reduced polarity may alter pharmacokinetics (e.g., solubility, membrane permeability).

Ethynyl- and Vinyl-Substituted Derivatives (2b and 2c)

  • Synthesis : Derived from palladium-catalyzed coupling reactions; 2b (ethynyl) and 2c (vinyl) substituents modify the decalin system .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Oral Bioavailability (OB%) Drug-Likeness (DL) Key Structural Features
Andrographolide 334.455 42.68 0.23 Lactone ring, hydroxyl, hydroxymethyl
Panicolin N/A 76.26 0.53 Glycosylated side chains
3-[2-...-furan-2-one N/A 34.13 0.85 Decalin-furanone, methylol group
Quercetin tetramethyl 372.35 45.12 0.41 Flavonoid backbone, methoxy groups

Key Observations :

  • Andrographolide’s moderate OB (42.68%) and low DL (0.23) suggest challenges in solubility and absorption, likely due to polar hydroxyl groups .
  • Panicolin ’s higher OB (76.26%) correlates with glycosylation enhancing membrane transport .
  • The furan-2-one derivative’s high DL (0.85) but low OB highlights trade-offs between synthetic modifications and bioavailability .

Anti-Cancer Mechanisms

  • Andrographolide : Induces apoptosis in leukemia and myeloma cells via ROS upregulation (IC₅₀: 10–50 μM) .
  • Ethynyl Derivatives (2b) : Exhibit higher cytotoxicity in vitro due to stabilized ethynyl groups enhancing target binding .
  • Natural Analogues (e.g., Wogonin) : Lower OB (39.76%) but similar ROS-mediated apoptosis pathways .

Ferroptosis Sensitivity

  • Andrographolide and related lactones show selective ferroptosis induction in oral squamous cell carcinoma (OSCC) cells, sparing normal tissues .
  • Comparison : Synthetic derivatives (e.g., 2c) may offer higher specificity but require toxicity profiling .

Q & A

Basic Research Questions

Q. What methods are recommended for isolating this compound from natural sources like Zingiber officinale rhizomes?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Final purification may require preparative HPLC with a C18 column and UV detection at 210–280 nm to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming its structural identity?

  • Methodological Answer : A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and 2D NMR (COSY, HSQC, HMBC) is essential for resolving stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C20_{20}H30_{30}O5_5), while IR spectroscopy confirms functional groups (e.g., hydroxyl, carbonyl). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What synthetic routes are available for this compound and its derivatives?

  • Methodological Answer : Total synthesis often involves terpene-based precursors, with key steps including aldol condensation for the oxolane ring and stereoselective hydroxylation. For derivatives, regioselective modifications (e.g., acetylation of hydroxyl groups) or biotransformation using microbial enzymes can enhance bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays:

  • In vitro: Dose-response curves in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
  • In vivo: Rodent models with pharmacokinetic profiling to assess bioavailability.
  • Use certified reference standards (e.g., USP-grade) to ensure compound purity and reproducibility .

Q. How to design experiments investigating non-covalent interactions influencing its reactivity?

  • Methodological Answer : Employ X-ray crystallography to map hydrogen-bonding networks or π-π stacking in crystal structures. Isothermal titration calorimetry (ITC) quantifies binding affinities with biological targets (e.g., enzymes). Computational tools like DFT or molecular dynamics simulate interaction energetics, guiding synthetic modifications .

Q. What strategies optimize reaction conditions for synthesizing analogs with improved bioactivity?

  • Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., catalysts, solvent polarity, temperature). For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) are critical. Monitor reaction progress via TLC or inline FTIR, and characterize products with chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can computational models predict metabolic pathways and degradation products?

  • Methodological Answer : Use in silico tools like SwissADME or MetaSite to predict Phase I/II metabolism. Molecular docking (AutoDock Vina) identifies potential CYP450 enzyme interactions. Validate predictions with LC-MS/MS analysis of incubation studies in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.